![molecular formula C18H21N3O3S2 B2664696 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 851409-99-9](/img/structure/B2664696.png)
2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Description
The compound “2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is an organic heterobicyclic compound . It is also classified as an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound . The formula for this compound is C17H25N3O4S2 .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H25N3O4S2/c1-11-8-13-15(26-11)16(22)20(5-7-23-2)17(19-13)25-10-14(21)18-9-12-4-3-6-24-12/h11-12H,3-10H2,1-2H3,(H,18,21) . The SMILES representation of the compound is: CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)CCOC .Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 399.531, and a mono-isotopic mass of 399.12865 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) explores the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating their potential as antimicrobial agents. This research provides insights into the chemical synthesis pathways that could be applied to similar compounds, including 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide, for the development of new antibacterial and antifungal drugs (Hossan et al., 2012).
Antitumor Activity
Hafez and El-Gazzar (2017) investigated the antitumor activity of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings suggest that certain derivatives exhibit potent anticancer activity against various human cancer cell lines, indicating the potential therapeutic applications of such compounds in oncology (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the diverse biological activities of thieno[3,2-d]pyrimidine derivatives. This highlights their potential in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
In Vitro Cytotoxic Activity
Al-Sanea et al. (2020) focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. Their work contributes to the search for new anticancer agents, showing some derivatives inhibiting cancer cell growth, which might include structural analogs to 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide (Al-Sanea et al., 2020).
properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-12-10-14-16(26-12)17(23)21(8-9-24-2)18(20-14)25-11-15(22)19-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXTXSYRIHLZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide |
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